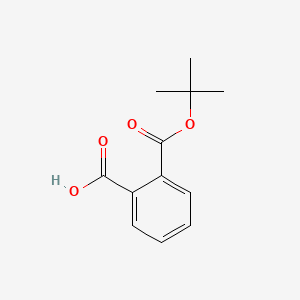

tert-Butyl hydrogen phthalate

概要

説明

tert-Butyl hydrogen phthalate is a chemical compound that is related to the phthalate family, which is characterized by the presence of a phthalate ion bonded to an organic group—in this case, a tert-butyl group. Phthalates are well-known for their use as plasticizers and are involved in various chemical reactions and applications. The tert-butyl group is a bulky substituent that can influence the physical and chemical properties of the compound.

Synthesis Analysis

The synthesis of tert-butyl-substituted phthalocyanines and related compounds has been extensively studied. For instance, a phthalonitrile derivative with tert-butyl substituents was synthesized and then cyclotetramerized to produce metallo-phthalocyanines with high solubility in various solvents . Another study reported the synthesis of octa-tert-butylphthalocyanine using di-tert-butylphthalonitrile and nickel acetate, leading to a mixture of structural isomers . Additionally, a highly soluble dihydroxo(tetra-tert-butylphthalocyaninato)antimony(V) complex was synthesized by oxidizing an iodide precursor with tert-butyl perbenzoate .

Molecular Structure Analysis

The molecular structure of tert-butyl-substituted phthalocyanines can be significantly affected by the bulkiness of the substituents. For example, the distortion of the phthalocyanine macrocycle due to tert-butyl substituents can lead to changes in spectroscopic properties and packing arrangements . The crystal structure of a copper(II) complex with tert-butylisophthalate ligands revealed a one-dimensional double chain architecture, demonstrating the influence of tert-butyl groups on the overall structure .

Chemical Reactions Analysis

tert-Butyl groups can participate in various chemical reactions. The reaction of tert-butoxy radicals with phenols, for instance, yields phenoxy radicals, with the reaction rate being influenced by the solvent's polarity and the presence of tert-butyl groups . In another study, secondary amine derivatives of p-tert-butyl thiacalix arenes showed selective molecular recognition of phthalic acid, indicating the potential for chemical sensing applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted phthalocyanines are notable for their high solubility and stability. These properties are crucial for their potential applications in various fields. For example, the solubility of a dihydroxo(tetra-tert-butylphthalocyaninato)antimony(V) complex in polar organic solvents was observed, along with its ability to form hydrophilic colloids in acetone-water mixtures . The electrochemical properties of tert-butylcalix arene bridged bis double-decker lutetium(III) phthalocyanine were also investigated, showing distinctive voltammetric behavior10.

科学的研究の応用

1. Environmental Contaminants and Food Safety

Phthalates, including derivatives like tert-Butyl hydrogen phthalate, are widely recognized as environmental contaminants. They are primarily used as plasticizers in PVC products and as solvents in consumer products. These compounds have become ubiquitous in the environment, contaminating food sources through volatilization, leaching, and migration from packaging materials. This widespread contamination raises concerns regarding human exposure to phthalates and the potential health implications, especially since certain phthalates have shown toxicological effects in animal studies (Cao, 2010).

2. Reproductive Health

Research has explored the association between environmental levels of phthalates and human semen quality. Studies have found dose-response relationships between phthalate metabolites and altered semen parameters, indicating potential reproductive toxicity in humans. This research underscores the importance of understanding the impact of phthalates, including this compound, on human reproductive health (Duty et al., 2003).

3. Chemical Synthesis and Spectroscopy

The synthesis of metal β-tetrakis(tert-butyl)phthalocyanines, a compound related to this compound, has been reported. These phthalocyanines are notable for their high solubility, stability, and unique spectral properties. The research in this area focuses on their regioselective synthesis and spectral investigations, providing valuable insights into their potential applications in various scientific fields (Iida et al., 2014).

4. Photoelectrocatalytic Degradation

Studies on the photoelectrocatalytic degradation of organic compounds like phthalate have shown the inhibition effects of tert-butyl alcohol. This research is crucial in understanding the environmental fate and degradation pathways of phthalates, including this compound, and their potential impact on environmental and water treatment processes (Li et al., 2016).

5. Novel Chemical Reactions

Research into novel chemical reactions has led to the development of efficient strategies for the synthesis of isocoumarins and phthalides, utilizing tert-butyl isocyanide in palladium-catalyzed reactions. This work demonstrates the versatility and potential applications of compounds like this compound in the field of organic synthesis (Fei et al., 2012).

作用機序

Target of Action

Tert-Butyl hydrogen phthalate, like other phthalates, is known to be an endocrine-disrupting chemical . It interferes with the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Phthalates, including this compound, dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Result of Action

The result of this compound’s action is the potential induction of neurological disorders . This includes disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Action Environment

The environmental fate, transport, and transformation/degradation of this compound under natural conditions are highly dependent on their physical and chemical properties . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .

Safety and Hazards

将来の方向性

The future directions of research on phthalates, including tert-Butyl hydrogen phthalate, could involve the development of energy-efficient and effective technologies to eliminate these harmful substances from the environment . There is also a need to expand the current knowledge concerning their mechanism of action in the organism .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUQZKXKYSAJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047150 | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33693-84-4 | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033693844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL HYDROGEN PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8390XKX0SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

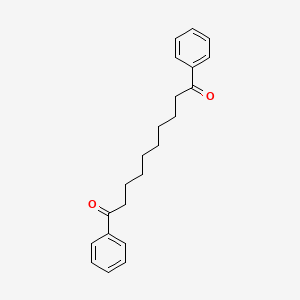

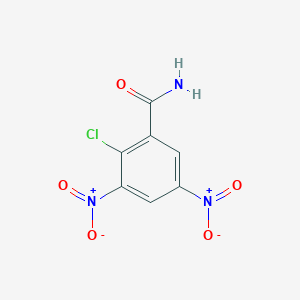

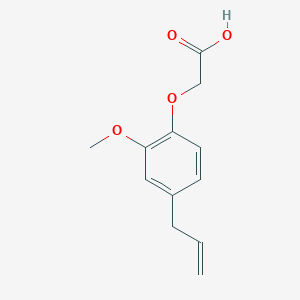

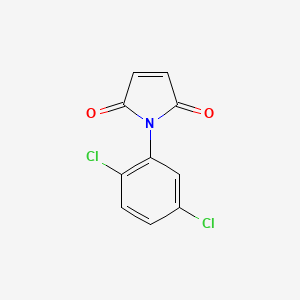

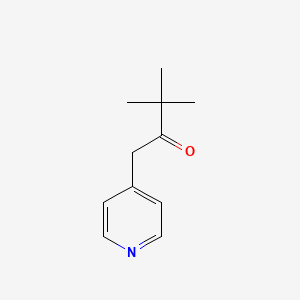

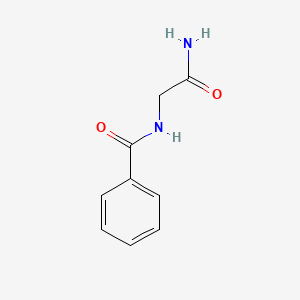

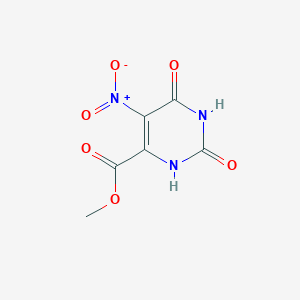

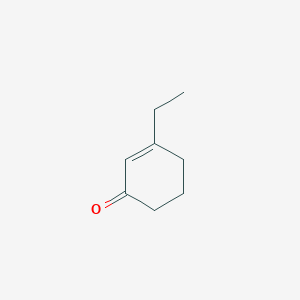

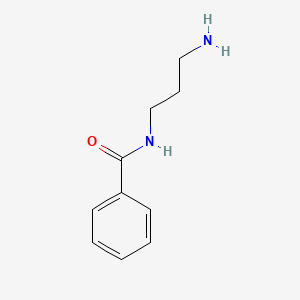

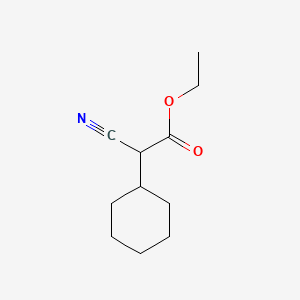

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。